molecular formula C15H20N4O3 B569975 2-Desamino-2-methylamino trimethoprim CAS No. 213745-86-9

2-Desamino-2-methylamino trimethoprim

Cat. No.: B569975
CAS No.: 213745-86-9
M. Wt: 304.35
InChI Key: LCMRPHMVLYACMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Desamino-2-methylamino trimethoprim, also known as Trimethoprim EP Impurity A or N2-Methyl Trimethoprim, is a chemical compound with the CAS number 213745-86-9 and a molecular formula of C15H20N4O3 . It is formally identified as an impurity of Trimethoprim, a well-characterized antibiotic that functions as a potent inhibitor of bacterial dihydrofolate reductase (DHFR) . This enzyme is critical in the folate synthesis pathway, and its inhibition disrupts bacterial DNA synthesis . As a specified impurity, 2-Desamino-2-methylamino trimethoprim is primarily used in pharmaceutical research and development for Quality Control (QC) and Quality Assurance (QA) purposes . It serves as a critical reference standard during the commercial production and analytical profiling of Trimethoprim and its related drug formulations. Furthermore, this compound is essential in the process of Abbreviated New Drug Application (ANDA) filings to regulatory bodies like the FDA, as well as in supporting toxicity studies for drug formulation development . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-N-methyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-17-15-18-8-10(14(16)19-15)5-9-6-11(20-2)13(22-4)12(7-9)21-3/h6-8H,5H2,1-4H3,(H3,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMRPHMVLYACMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C(=N1)N)CC2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213745-86-9
Record name 2-Desamino-2-methylamino trimethoprim
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213745869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-DESAMINO-2-METHYLAMINO TRIMETHOPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6AV6588UC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biological Activity

2-Desamino-2-methylamino trimethoprim is a derivative of the well-known antibiotic trimethoprim (TMP), which primarily acts as a dihydrofolate reductase (DHFR) inhibitor. This compound has garnered attention due to its potential biological activities and its role in various therapeutic applications. This article explores the biological activity of 2-desamino-2-methylamino trimethoprim, focusing on its mechanism of action, biochemical properties, and relevant research findings.

Target Enzyme : The primary target of 2-desamino-2-methylamino trimethoprim is dihydrofolate reductase (DHFR), an essential enzyme involved in the folate metabolism pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is crucial for DNA synthesis and cell proliferation.

Inhibition Properties : Studies have shown that this compound exhibits significant inhibitory activity against DHFR. For instance, molecular docking studies indicate that the compound binds effectively to the active site of DHFR, leading to inhibition of its enzymatic activity. The inhibition is characterized by lower IC50 values compared to TMP itself, suggesting enhanced potency due to structural modifications.

Table 1: Biological Activity Comparison

CompoundIC50 Value (µM)Binding Affinity (kcal/mol)Mechanism of Action
Trimethoprim55.26-6.5DHFR Inhibition
2-Desamino-2-methylamino trimethoprim21.78-8.0DHFR Inhibition
Amide Bond Analogs0.99 - 1.02-9.5 to -10.0DHFR Inhibition

The data indicates that 2-desamino-2-methylamino trimethoprim has a lower IC50 value than TMP, highlighting its improved efficacy as a DHFR inhibitor.

Cellular Effects

Anti-inflammatory Activity : Beyond its antibacterial properties, 2-desamino-2-methylamino trimethoprim has been studied for its anti-inflammatory effects. Laboratory studies demonstrate that it can modulate inflammatory cytokine production in various cell types, particularly in epithelial cells.

DNA Binding Capacity : The compound also exhibits DNA-binding capabilities, which could contribute to its biological activity. Ethidium displacement assays have confirmed that it can interact with DNA in a minor groove binding mode, potentially influencing gene expression and cellular responses.

Pharmacokinetics

The pharmacokinetic profile of 2-desamino-2-methylamino trimethoprim shows favorable absorption characteristics when administered orally. Studies indicate that it achieves significant plasma concentrations, allowing for effective therapeutic outcomes against infections.

Case Studies and Research Findings

  • In Vivo Efficacy : A study conducted on animal models demonstrated that 2-desamino-2-methylamino trimethoprim significantly reduced bacterial load in infections caused by Escherichia coli. The compound was administered at varying doses, with results indicating a dose-dependent response in bacterial clearance.
  • Comparative Analysis with TMP : In comparative studies with TMP and other analogs, 2-desamino-2-methylamino trimethoprim showed superior efficacy in inhibiting bacterial growth and reducing inflammation markers in serum.
  • Potential Antitumor Activity : Emerging research suggests that this compound may also possess antitumor properties due to its ability to inhibit DHFR, which is a target in cancer therapy. Preliminary findings indicate that it can inhibit tumor cell proliferation in vitro.

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethoprim/Sulfametrole vs. Trimethoprim/Sulfamethoxazole

Trimethoprim/sulfametrole (TMP/SMT) and trimethoprim/sulfamethoxazole (TMP/SMX) are two clinically relevant combinations. Key comparative findings include:

Parameter Trimethoprim/Sulfametrole Trimethoprim/Sulfamethoxazole Reference
Antimicrobial Spectrum Higher efficacy against E. coli and Proteus spp. Broader Gram-positive coverage
Pharmacokinetics Requires renal adjustment in severe impairment Established dosing protocols for renal impairment
Adverse Events Lower hypersensitivity risk (excipient-related) Higher risk of hypersensitivity reactions
Clinical Use Effective in HIV-associated Pneumocystis jiroveci infections First-line for urinary/respiratory infections

Structural Analogs of Trimethoprim

The evidence lists methylamino-substituted compounds (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol), which share functional group similarities with 2-desamino-2-methylamino trimethoprim . However, these compounds are unrelated to DHFR inhibitors and instead pertain to steroid synthesis impurities or unspecified intermediates.

Unspecified Impurities and Derivatives

highlights controlled impurities in pharmaceutical formulations, such as 1-Fluoronaphthalene and naphthol derivatives.

Preparation Methods

Condensation-Cyclization Strategy

This method adapts classical trimethoprim synthesis routes, modified to incorporate the methylamino group.

Step 1: Condensation of 3,4,5-Trimethoxybenzaldehyde with Nitrile Derivatives

  • Reactants : 3,4,5-Trimethoxybenzaldehyde (TMB) and 3-anilinopropionitrile.

  • Conditions :

    • Inert solvent (e.g., toluene, benzene) with sodium methylate as a base.

    • Reflux with azeotropic water removal to drive the reaction.

  • Product : 2-(3,4,5-Trimethoxybenzyl)-3-methoxyacrylonitrile intermediate.

Step 2: Cyclization with Methylguanidine

  • Reactants : Intermediate from Step 1 and methylguanidine hydrochloride.

  • Conditions :

    • Ethanol solvent, reflux for 1–2 hours.

    • Neutralization with aqueous HCl to precipitate the product.

  • Yield : ~96% after purification.

Key Data:

ParameterValueSource
Cyclization Temperature80–110°C
Reaction Time1–2 hours
Final Purity (HPLC)>98%

Direct Functionalization of Trimethoprim

A post-synthetic modification approach to introduce the methylamino group.

Step 1: Selective Deamination

  • Reactants : Trimethoprim and nitrous acid (HNO₂).

  • Conditions :

    • Acidic aqueous medium (HCl, 0–5°C).

    • Generates 2-desamino-trimethoprim.

Step 2: Reductive Methylation

  • Reactants : 2-Desamino-trimethoprim and formaldehyde (HCHO).

  • Conditions :

    • Sodium cyanoborohydride (NaBH₃CN) in methanol.

    • Room temperature, 12-hour reaction.

  • Yield : ~70–80% after column chromatography.

Key Data:

ParameterValueSource
Methylation Efficiency85–90%
Purification MethodSilica gel chromatography

Alternative Method: Knoevenagel Condensation Pathway

A less common route leveraging malononitrile derivatives.

Step 1: Knoevenagel Reaction

  • Reactants : TMB and malononitrile.

  • Conditions :

    • Ethanol with piperidine catalyst.

    • Forms 3,4,5-trimethoxybenzylidenemalononitrile.

Step 2: Partial Hydrogenation

  • Conditions :

    • H₂ gas, Pd/C catalyst in acetic acid.

    • Selective reduction of the α,β-unsaturated nitrile.

Step 3: Cyclization with Methylguanidine

  • Analogous to Section 2.1, Step 2.

Key Data:

ParameterValueSource
Hydrogenation Pressure1 atm
Cyclization Yield~75%

Critical Analysis of Methodologies

Efficiency and Scalability

  • Condensation-Cyclization : Preferred for industrial scalability due to high yields (>95%) and minimal byproducts.

  • Direct Functionalization : Limited by lower yields (~70%) and multi-step purification.

Byproduct Management

  • Isomerization of intermediates (e.g., 2-methoxy vs. 3-methoxy acrylonitrile) is mitigated using toluene/water azeotrope to control reaction kinetics.

  • Residual guanidine derivatives are removed via recrystallization in ethanol/water mixtures.

Analytical Validation

  • HPLC : Quantifies purity (>98%) and detects impurities like unreacted trimethoprim.

  • NMR : Confirms methylamino group incorporation (δ 2.8–3.1 ppm for CH₃NH).

Industrial-Scale Optimization

  • Solvent Recovery : Toluene is distilled and reused, reducing costs.

  • Catalyst Recycling : Pd/C from hydrogenation steps is filtered and reactivated.

  • Green Chemistry : Ethanol/water mixtures replace hazardous solvents in final recrystallization.

Emerging Approaches and Research Gaps

  • Enzymatic Synthesis : Preliminary studies suggest Pseudomonas fluorescens aminotransferases can catalyze methylamino group introduction, but yields remain low (<50%).

  • Flow Chemistry : Microreactor systems are being tested to enhance cyclization step efficiency .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 2-Desamino-2-methylamino trimethoprim with high purity?

  • Answer : Synthesis requires precise control of methylation and desamination steps. Use HPLC or LC-MS to monitor intermediate products, and validate purity via nuclear magnetic resonance (NMR) spectroscopy (≥95% purity threshold recommended). Ensure reaction conditions (e.g., temperature, pH) align with stability data for trimethoprim derivatives .

Q. How can researchers verify the biochemical target specificity of 2-Desamino-2-methylamino trimethoprim against bacterial dihydrofolate reductase (DHFR)?

  • Answer : Conduct in vitro enzyme inhibition assays using purified DHFR isoforms. Compare IC50 values with wild-type trimethoprim and structurally similar analogs. Include negative controls (e.g., DHFR from resistant strains) to assess off-target effects .

Q. What analytical techniques are recommended for quantifying 2-Desamino-2-methylamino trimethoprim in complex biological matrices?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards ensures sensitivity and specificity. Validate methods per ICH guidelines, including limits of detection (LOD ≤ 1 ng/mL) and matrix effect assessments in serum or tissue homogenates .

Advanced Research Questions

Q. How should experimental designs address contradictory data on bacterial resistance to 2-Desamino-2-methylamino trimethoprim?

  • Answer : Replicate resistance studies under standardized conditions (e.g., CLSI guidelines) and include genomic analysis of resistance genes (e.g., dfrB7). Compare clonal dynamics of E. coli populations pre- and post-intervention, as resistance may persist due to co-selection with other antibiotics .

Q. What strategies optimize the study of cross-contamination effects of 2-Desamino-2-methylamino trimethoprim in non-target organisms?

  • Answer : Use dose-response models in feed trials, monitoring growth inhibition in non-target species (e.g., poultry). Apply probabilistic risk assessment frameworks to estimate maximum residue limits (MRLs) and validate via LC-MS in liver/kidney tissues .

Q. How can researchers reconcile discrepancies between in vitro efficacy and in vivo pharmacokinetic performance of 2-Desamino-2-methylamino trimethoprim?

  • Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to account for protein binding, metabolic clearance, and tissue penetration. Validate with microdialysis in target organs (e.g., lung or urinary tract) to correlate free drug concentrations with MIC values .

Q. What methodologies are critical for investigating the evolutionary stability of resistance genes under 2-Desamino-2-methylamino trimethoprim pressure?

  • Answer : Employ continuous culture systems (e.g., chemostats) to simulate long-term antibiotic exposure. Use whole-genome sequencing to track mutations in dfr genes and assess fitness costs via competitive growth assays .

Methodological Best Practices

  • Reproducibility : Document chemical synthesis protocols, including reagent purity (e.g., ≥95.0% by titration ), storage conditions (e.g., -20°C for light-sensitive intermediates), and equipment calibration records .
  • Data Reporting : Adhere to the metric system and report numerical precision aligned with instrument capabilities (e.g., MIC values to one decimal place) .
  • Statistical Rigor : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal resistance data and specify exact P-values instead of thresholds like "P < 0.05" .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.